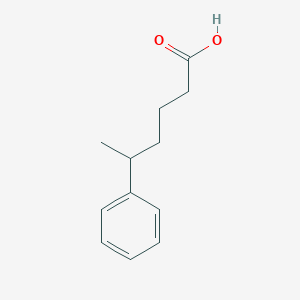

5-phenylhexanoic Acid

Vue d'ensemble

Description

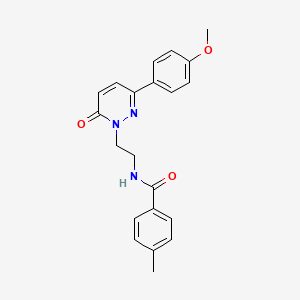

5-phenylhexanoic Acid, also known as Benzenehexanoic acid, is an arylalkanoic acid . It has a linear formula of C6H5(CH2)5CO2H . The molecular weight of this compound is 192.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5) attached to a hexanoic acid group (CH2)5CO2H . The InChI key for this compound is JTXZPQIXIXYMDY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.51 (lit.) . The boiling point is 201-202 °C/24 mmHg (lit.) and it has a density of 1.022 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Applications in Polymer Production

Bacterial Production of Poly-3-hydroxyalkanoates Research has demonstrated the use of 6-Phenylhexanoic acid (6PHxA) and other related acids as substrates for the bacterial production of poly-3-hydroxyalkanoates (PHAs) by Pseudomonas oleovorans and Pseudomonas putida. These PHAs, which are polymers with potential for biodegradable plastic production, contained mostly 3-hydroxy-5-phenylvalerate (H5PV) and 3-hydroxy-6-phenylhexanoate (H6PHx) units. The research explored the effectiveness of these bacteria in producing polyesters from aromatic substrates, demonstrating a potential application of phenylhexanoic acid derivatives in biopolymer production (Hazer, Lenz & Fuller, 1996).

Microbial Synthesis of Poly(beta-hydroxyalkanoates) A similar study focused on microbial synthesis of new poly(beta-hydroxyalkanoates) (PHPhAs) bearing aromatic groups, using different aromatic fatty acids including 6-phenylhexanoic acid as carbon sources. These polymers were produced by a beta-oxidation mutant of Pseudomonas putida and were characterized for their structure and properties. The research underscored the potential biomedical applications of these polymers, highlighting another avenue for scientific application of phenylhexanoic acid derivatives (Abraham et al., 2001).

Applications in Analytical Chemistry

Determination of Absolute Configuration of Urinary Acids 5-hydroxyhexanoic acid, a product related to phenylhexanoic acid, was studied to determine its absolute configuration in urinary samples of patients with non-ketotic dicarboxylic aciduria. The study involved gas-liquid chromatography techniques, highlighting an important application in the field of clinical chemistry and diagnostics (Kamerling et al., 1982).

Applications in Drug Research and Development

Chemical Development of Anticonvulsants Another related study focused on the development of a manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant. This study highlighted the applications of hexanoic acid derivatives in pharmaceutical manufacturing and the optimization of synthesis routes for low-cost production (Hoekstra et al., 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Phenylhexanoic Acid, also known as Benzenehexanoic acid , is an arylalkanoic acid It’s structurally similar compound, 5-phenylpentanoic acid, interacts with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.

Mode of Action

Phenolic compounds are known to interact with proteins, potentially altering their structure and function .

Biochemical Pathways

For instance, they can be metabolized to yield pyruvic acid, acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.02 , suggesting it may have good bioavailability.

Result of Action

It’s structurally similar compound, 6-phenylhexanoic acid, has been used as a model compound to investigate the effects of chromophore orientation and molecular conformation on surface-enhanced raman scattering based on metal nanostructures .

Analyse Biochimique

Biochemical Properties

5-Phenylhexanoic Acid is known to interact with various enzymes, proteins, and other biomolecules. It is part of the class of phenolic compounds, which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties

Cellular Effects

This compound has been shown to have protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death . It has been suggested that these compounds, including this compound, can prevent the aggregation of certain proteins, thereby protecting cells against ER stress .

Molecular Mechanism

It is known that phenolic compounds, including this compound, can act as nucleophiles, competing with oxygen in certain reactions . This leads to the formation of oximes in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that phenolic compounds, including this compound, can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of phenolic compounds. These compounds are known to be biosynthesized by the shikimic acid pathway in plants .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Propriétés

IUPAC Name |

5-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOCTGYZKLPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2808783.png)

![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)

![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)

![2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2808788.png)

![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)

![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)

![3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2808793.png)

![4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2808794.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2808798.png)